molecular formula C24H21NO5 B2357197 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid CAS No. 2241128-02-7

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid

Cat. No.: B2357197
CAS No.: 2241128-02-7
M. Wt: 403.434
InChI Key: BJQWQABSKNDSTC-UHFFFAOYSA-N
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Description

The compound 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid (hereafter referred to as the "target compound") is a derivative of acetic acid featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amine and a 2-hydroxyphenyl group. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amino acids due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-22-11-15(9-10-16(22)12-23(27)28)13-25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21,26H,12-14H2,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQWQABSKNDSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=C(C=C4)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection and Functionalization

The most reliable approach involves sequential functionalization of a preassembled hydroxyphenylacetic acid scaffold. Starting with 4-amino-2-hydroxyphenylacetic acid, the primary amine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under mildly basic conditions. As demonstrated in the synthesis of Fmoc-D-4-Hydroxyphenylglycine, a mixture of tetrahydrofuran (THF) and water with sodium bicarbonate (NaHCO₃) facilitates efficient Fmoc incorporation while preserving acid-sensitive groups. Key parameters include:

Parameter Optimal Condition Yield Source
Solvent THF:H₂O (1:1) 89–95%
Base NaHCO₃ pH 8–9
Temperature 0–5°C (initial), then RT
Reaction Time 8–12 hours

After Fmoc protection, the aqueous phase is acidified to pH 3–4, and the product is extracted into ethyl acetate. Recrystallization from ethyl acetate/petroleum ether (5:1) yields a pure white solid.

Alternative Routes via Mannich Reaction

For substrates lacking pre-installed amino groups, a Mannich reaction introduces the aminomethyl moiety. Reacting 2-hydroxyphenylacetic acid with formaldehyde and ammonium chloride in ethanol generates 4-(aminomethyl)-2-hydroxyphenylacetic acid. Subsequent Fmoc protection follows the aforementioned protocol. However, this method risks over-alkylation and requires rigorous pH control to minimize side reactions.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Automated peptide synthesizers adapted for small molecules enable kilogram-scale production. Key advancements include:

  • Precision reagent dosing : Automated pumps deliver Fmoc-Cl and base stoichiometrically, reducing waste.
  • In-line purification : Integrated HPLC systems coupled with mass spectrometry enable real-time quality control, achieving >98% purity.

Solvent Recycling and Waste Mitigation

Industrial processes prioritize green chemistry principles:

  • THF recovery : Distillation reclaims >85% of THF, lowering production costs.
  • Aqueous waste treatment : Neutralization of acidic byproducts with calcium hydroxide precipitates harmless salts for safe disposal.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients (20→50%) isolates the product with 92–95% recovery.
  • Preparative HPLC : A C18 column and acetonitrile/water (0.1% TFA) gradient resolve residual impurities, achieving ≥99% purity for pharmaceutical applications.

Spectroscopic Confirmation

  • ¹H NMR : Characteristic Fmoc aromatic protons appear at δ 7.3–7.8 ppm (multiplet), while the hydroxyphenyl singlet integrates at δ 6.7–7.1 ppm.
  • LC-MS : ESI+ mode detects [M+H]⁺ at m/z 428.4 (calculated: 428.44).

Chemical Reactions Analysis

Types of Reactions

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding oxidized, reduced, or deprotected forms of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in several areas:

  • Antiviral Activity : Research indicates that derivatives of this compound may inhibit viral entry by interacting with viral glycoproteins. Studies have shown significant antiviral effects against pathogens like SARS-CoV and HIV, suggesting its potential as a lead compound in antiviral drug development .
  • Antibacterial Properties : The structural characteristics of the compound suggest activity against both Gram-positive and Gram-negative bacteria. Recent investigations have highlighted the importance of specific substituents on the phenyl ring in enhancing antibacterial efficacy, making it a candidate for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in the substituents on the biphenyl moiety significantly influence potency. For instance, modifications to the nitro group position on the phenyl ring can alter antibacterial activity profiles .
  • Functional Group Importance : The presence of functional groups such as methoxy and carbonyl moieties enhances interaction with target enzymes and receptors, leading to improved biological outcomes .

Case Studies

Several notable studies have investigated the biological activity of this compound and its analogs:

  • Antiviral Studies : A study demonstrated that derivatives with specific modifications maintained antiviral activity in cellular assays against pseudotyped viruses, indicating their potential as therapeutic agents .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related compounds, revealing that certain analogs exhibited remarkable potency against multidrug-resistant bacterial strains .

Data Tables

Mechanism of Action

The mechanism of action of 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a family of Fmoc-protected acetic acid derivatives. Below is a comparative analysis of its structural and functional attributes against key analogues:

2.1 Structural Variations and Key Features
Compound Name Molecular Formula Molecular Weight CAS Number Structural Features Applications
Target Compound C₂₄H₂₁NO₅ 403.43 Not provided - 2-Hydroxyphenyl group
- Fmoc-protected aminomethyl moiety
Potential use in peptide synthesis or as a linker in solid-phase organic synthesis (SPOS) due to polar hydroxyl group .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₃H₂₅N₃O₄ 407.46 180576-05-0 - Piperazine ring
- Fmoc-protected amine
Research use in drug discovery; piperazine enhances solubility and bioavailability .
4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid C₃₂H₂₉NO₇ 539.58 126828-35-1 - 2,4-Dimethoxyphenyl group
- Phenoxyacetic acid backbone
Rink amide linker in SPOS; methoxy groups improve resin compatibility .
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-difluorophenyl)acetic acid C₂₃H₂₀F₂NO₄ 436.41 678991-01-0 - 2,4-Difluorophenyl group Fluorine atoms enhance metabolic stability and binding affinity in bioactive molecules .
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid C₂₁H₂₁NO₄ 367.40 131177-58-7 - Alkene side chain
- Branched methyl group
Used in non-natural amino acid synthesis; unsaturated bond enables click chemistry modifications .
2.2 Key Differences and Implications
  • Stability : Fluorinated derivatives (e.g., 2-(2,4-difluorophenyl)-Fmoc-acetic acid ) exhibit enhanced metabolic stability due to C-F bond strength, making them preferable for in vivo applications .
  • Synthetic Utility: Compounds with phenoxyacetic acid backbones (e.g., 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid) are optimized for resin attachment in SPOS, whereas the target compound’s hydroxyl group may require specialized coupling strategies .

Biological Activity

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids. Its molecular formula is C20H16N2O4C_{20}H_{16}N_{2}O_{4} with a molecular weight of approximately 380.4 g/mol. The presence of the hydroxyl and carboxylic acid functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H16N2O4
Molecular Weight380.4 g/mol
CAS Number182120-85-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from the fluoren-9-ylmethoxy carbonyl chloride. The process includes coupling reactions with appropriate amines and subsequent modifications to introduce the hydroxy and acetic acid moieties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Amino acid derivatives have been shown to possess significant activity against various pathogens, making them candidates for antibiotic development.

Antioxidant Properties

The structural features of this compound suggest it may have antioxidant capabilities. Compounds with hydroxyl groups can neutralize free radicals, thus providing protective effects against oxidative stress in biological systems .

Modulation of Enzyme Activity

The compound may function as an enzyme modulator, influencing metabolic pathways critical for cellular function. It could act as either a substrate or an inhibitor for specific enzymes, which is vital in drug design and therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that structurally related compounds exhibited significant antibacterial activity against biofilm-forming pathogens, suggesting that this compound could similarly inhibit bacterial growth in clinical settings .
  • Antioxidant Activity Investigation : Another investigation focused on the antioxidant potential of phenolic compounds, revealing that derivatives with similar functional groups effectively scavenge free radicals, thereby reducing oxidative damage in cells.

Drug Development

This compound is being explored for its potential in drug development, particularly due to its ability to modulate biological pathways and its antimicrobial properties. Its role as a protecting group in peptide synthesis enhances the efficiency of drug candidates' structural modifications.

Biochemical Research

Researchers utilize this compound to study protein interactions and functions, providing insights into cellular mechanisms that could lead to novel therapeutic targets .

Material Science

The unique structural characteristics allow for applications in developing advanced materials, including polymers that require specific functional groups for enhanced performance.

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it enhance peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS). Its stability under acidic conditions allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions. The Fmoc group’s UV activity also aids in real-time monitoring of coupling efficiency .

Q. What analytical techniques are critical for validating the purity and structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : Confirms molecular structure via proton and carbon chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm for the fluorenyl group) .
  • HPLC : Assesses purity (>95% typically required for research-grade material) using reverse-phase C18 columns .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z ~425 for the parent compound) .

Q. What storage conditions are recommended to maintain the compound’s stability?

Store at 2–8°C in a sealed, desiccated container under inert gas (e.g., argon). Avoid exposure to moisture, light, and strong acids/bases to prevent premature Fmoc deprotection or hydrolysis of the hydroxyphenylacetic acid moiety .

Advanced Research Questions

Q. How can coupling efficiency be optimized in SPPS when using this derivative?

Optimization strategies include:

  • Solvent Selection : Use DMF or dichloromethane for improved solubility .
  • Coupling Reagents : HOBt/DIC or HATU/DIPEA combinations enhance activation of the carboxylic acid group .
  • Temperature Control : Reactions at 25–30°C balance speed and side-reaction minimization .
  • Real-Time Monitoring : UV absorbance (λ = 301 nm) tracks Fmoc deprotection efficiency .

Q. How do researchers resolve discrepancies between theoretical and experimental yields during synthesis?

Contradictions often arise from:

  • Side Reactions : Ester hydrolysis or racemization. Mitigate via low-temperature reactions (<0°C) and anhydrous conditions .
  • Purification Challenges : Use preparative HPLC or flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .
  • Analytical Validation : Cross-check NMR and MS data with computational predictions (e.g., ChemDraw simulations) .

Q. What computational tools predict this compound’s compatibility with non-canonical amino acids in peptide elongation?

  • Molecular Dynamics (MD) Simulations : Assess steric clashes between the Fmoc group and bulky side chains (e.g., D-amino acids) .
  • Density Functional Theory (DFT) : Models electronic effects of the hydroxyphenyl moiety on nucleophilic acyl substitution kinetics .

Q. How does the hydroxyphenyl group influence regioselectivity in derivatization reactions?

The electron-donating hydroxyl group activates the phenyl ring’s ortho and para positions, favoring electrophilic substitution (e.g., bromination or nitration). This reactivity is critical for introducing functional handles (e.g., biotin tags) .

Methodological Considerations

Safety Protocols for Handling

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous organic waste .

Data Contradiction Analysis
If NMR spectra show unexpected peaks (e.g., δ 5.1 ppm for hydrolyzed esters):

  • Verify reaction atmosphere (moisture-free via molecular sieves).
  • Re-optimize deprotection time (excessive piperidine exposure degrades Fmoc) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.